molecular formula C19H15N3O3 B2507688 (Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide CAS No. 328538-63-2

(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide

Cat. No.: B2507688
CAS No.: 328538-63-2
M. Wt: 333.347
InChI Key: CBZZFAQFTCCRJB-MOSHPQCFSA-N
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Description

(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide is a complex organic compound characterized by its unique molecular structure, which includes a naphthalene ring, a nitro group, and an acetohydrazide moiety

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(12-15-9-5-8-14-6-1-3-10-17(14)15)21-20-13-16-7-2-4-11-18(16)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZFAQFTCCRJB-MOSHPQCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C\C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a Knoevenagel condensation reaction, which involves the reaction of naphthalen-1-yl acetic acid with 2-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Halogenated naphthalenes, nitro-substituted naphthalenes.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives, which are used in organic synthesis and material science.

  • Biology: The compound's derivatives can be used as probes or inhibitors in biological studies, particularly in enzyme inhibition assays.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules, while the naphthalene ring can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

  • Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: This compound shares the naphthalene ring structure but has different substituents, leading to distinct chemical properties and applications.

  • 2-[(R)-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one:

Uniqueness: (Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

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